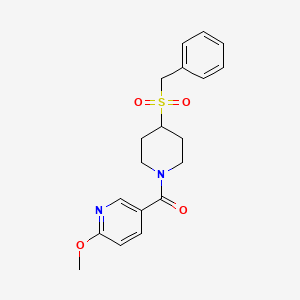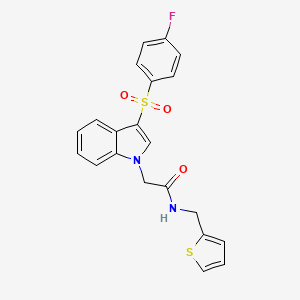
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as Compound X in scientific literature. This compound has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of Compound X is still not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins that are involved in various cellular processes. It has been shown to have a particular affinity for a protein called Dyrk1A, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various signaling pathways in cells. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its specificity for certain enzymes and proteins, which allows researchers to investigate the effects of these targets in a more precise manner. However, one limitation of using Compound X is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of different future directions for research involving Compound X. One area of interest is the development of more potent and selective inhibitors of Dyrk1A, which could have potential therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the investigation of the effects of Compound X on other signaling pathways and cellular processes, in order to gain a better understanding of its mechanism of action and potential therapeutic applications. Overall, Compound X is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, including the reaction of 4-fluorobenzene sulfonyl chloride with 3-(1H-indol-3-yl)propionic acid, followed by the reaction of the resulting intermediate with thiophene-2-carbaldehyde and N-(tert-butoxycarbonyl)-L-valine. The final product is obtained by removing the tert-butoxycarbonyl group using trifluoroacetic acid.
Applications De Recherche Scientifique
Compound X has been used in a number of different scientific research applications. It has been shown to have potential therapeutic effects in the treatment of cancer, inflammation, and other diseases. It has also been used as a tool for studying the mechanisms of action of various drugs and compounds, as well as for investigating the physiological and biochemical effects of different substances.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c22-15-7-9-17(10-8-15)29(26,27)20-13-24(19-6-2-1-5-18(19)20)14-21(25)23-12-16-4-3-11-28-16/h1-11,13H,12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCSOGOTIMMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

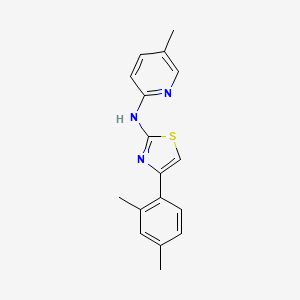
![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
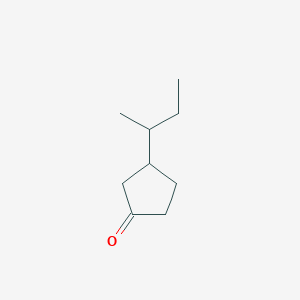
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2621143.png)
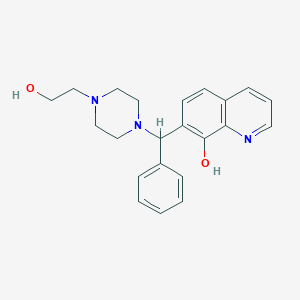
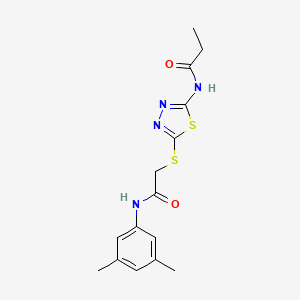
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine](/img/structure/B2621153.png)
![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
